molecular formula C9H7NO2S B8684745 2-Hydroxybenzo(b)thiophene-3-carboxamide

2-Hydroxybenzo(b)thiophene-3-carboxamide

Cat. No. B8684745
M. Wt: 193.22 g/mol
InChI Key: QTKIRSNLUKHPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxybenzo(b)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxybenzo(b)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxybenzo(b)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Hydroxybenzo(b)thiophene-3-carboxamide

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-hydroxy-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C9H7NO2S/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h1-4,12H,(H2,10,11)

InChI Key

QTKIRSNLUKHPEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)O)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
O=C(NCc1ccccc1)c1c(O)sc2ccccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of N-benzyl-2-hydroxybenzo(b)thiophene-3-carboxamide (4.3 g, 0.016 m), 10% palladium on carbon (2.0 g), and ethanol are stirred under a hydrogen atmosphere (40 p.s.i.) at 35° C. until hydrogen uptake is completed. The reaction mixture is filtered, the cake washed well with warm ethanol, and the combined filtrates concentrated in vacuo to yield 2-hydroxybenzo(b)thiophene-3-carboxamide.
Name
N-benzyl-2-hydroxybenzo(b)thiophene-3-carboxamide
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl o-mercaptophenylmalonamate (4.5 g, 0.02 m) and dried dimethylformamide (50 ml) at 10° C. is treated with sodium methoxide (3.2 g, 0.06 m) under a nitrogen atmosphere, and the resultant mixture allowed to stir at ambient temperature until no starting malonamate remains (thin-layer analysis). The reaction mixture is added to a stirred excess dilute hydrochloric acid-ice mixture, aged and filtered to yield 2-hydroxybenzo(b)thiophene-3-carboxamide.
Name
Methyl o-mercaptophenylmalonamate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a stirred mixture of benzthiophene-2-one (1.50 g, 0.01 m), phenylcarbamate (1.4 g, 0.01 m), and hexamethylphosphorictriamide (2.2 ml) at 5° C. is added sodium hydride (0.24 g, from 0.4 g 60% mineral oil dispersion), and the resultant mixture stirred at ambient temperatures for 5 hours. The volatiles are removed under high vacuum, and the residue triturated well with hexane and then with water to yield 2-hydroxybenzo(b)thiophene-3-carboxamide.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
phenylcarbamate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Under a nitrogen atmosphere, a mixture of o-mercaptophenylmalonamic acid (2.1 g, 0.01 m), dimethylformamide (20 ml), and concentrated hydrochloric acid (0.2 ml) are heated in an oil-bath at ca. 100° C. until thin-layer chromatography indicates the absence of starting malonamic acid. The cooled, stirred mixture is diluted with ice-water, aged and filtered to yield 2-hydroxybenzo(b)thiophene-3-carboxamide.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.